molecular formula C18H21ClN6 B5701882 1-(2-chlorobenzyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-(2-chlorobenzyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B5701882
M. Wt: 356.9 g/mol
InChI Key: QFKNTWHKZYGRIC-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2-chlorobenzyl group at the 1-position and a 4-ethylpiperazinyl substituent at the 4-position. This scaffold is structurally related to kinase inhibitors, enzyme modulators, and anticancer agents. Below, we compare its structural and functional attributes with similar compounds, emphasizing substituent effects, biological activities, and physicochemical properties.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(4-ethylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN6/c1-2-23-7-9-24(10-8-23)17-15-11-22-25(18(15)21-13-20-17)12-14-5-3-4-6-16(14)19/h3-6,11,13H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKNTWHKZYGRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2-chlorobenzyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the 4-ethylpiperazin-1-yl group: This can be done through alkylation or acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the reduction of specific functional groups.

    Substitution: This can involve the replacement of the chlorobenzyl group with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted pyrazolopyrimidines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, derivatives of piperazine are often utilized to introduce substituents that enhance biological activity.

General Synthetic Pathway

  • Formation of Piperazine Derivative : The initial step involves the reaction of piperazine derivatives with chlorinated compounds to form the desired piperazine framework.
  • Cyclization : Subsequent cyclization steps yield the pyrazolo[3,4-d]pyrimidine structure.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For example, compounds related to 1-(2-chlorobenzyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine have demonstrated efficacy against various bacterial strains and fungi. Studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) comparable to standard antimicrobial agents.

CompoundTarget OrganismMIC (mg/mL)Reference
2bE. faecalis3.90
2fS. epidermidis7.81

Anticancer Activity

The compound has also been explored for its anticancer properties. It has been shown to inhibit specific cancer cell lines by interfering with cellular signaling pathways, particularly those involving the p53-MDM2 interaction, which is crucial in tumor suppression.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various piperazine derivatives against common pathogens such as E. coli and S. aureus. The results indicated that compounds structurally related to this compound exhibited superior activity compared to traditional antibiotics.

Case Study 2: Anticancer Potential

In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cells through the modulation of the MDM2-p53 axis. These findings suggest potential applications in cancer therapy, warranting further investigation into their mechanisms of action and therapeutic windows.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine would depend on its specific biological targets. Generally, such compounds might interact with enzymes, receptors, or other proteins, leading to modulation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Critical Analysis

  • 2- vs. 4-Chlorobenzyl : The 2-chloro isomer in the target compound may confer distinct steric and electronic effects compared to 4-chloro analogs, influencing target binding .
  • Piperazinyl Substituents : Ethylpiperazinyl offers moderate basicity and solubility, whereas phenethyl or cinnamyl groups enhance lipophilicity but may reduce metabolic stability .
  • Biological Relevance : While urea-linked analogs (e.g., pan-RAF inhibitors) show potent kinase inhibition, the target compound’s lack of this moiety suggests divergent mechanisms, possibly favoring allosteric modulation .

Biological Activity

1-(2-Chlorobenzyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure is characterized by a pyrazolo[3,4-d]pyrimidine core, substituted with a chlorobenzyl group and an ethylpiperazine moiety. The molecular formula is C18H22ClN5C_{18}H_{22}ClN_5 with a molecular weight of approximately 358.85 g/mol.

Anticancer Activity

Recent studies have evaluated the anticancer properties of various pyrazolo[3,4-d]pyrimidine derivatives, indicating that modifications to the structure can significantly enhance their efficacy against cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines, including breast (SK-BR-3) and colorectal (HCT-116) cancers. A notable derivative showed a growth inhibition (GI) value of 86.28% against the NSCL cancer cell line at a concentration of 10 μM .
CompoundCell LineGI Value (%) at 10 μM
1HOP-9286.28
2HCT-11640.87
3SK-BR-346.14

The exact mechanism through which this compound exerts its anticancer effects is not fully elucidated but may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Compounds within this class have been shown to interact with kinase receptors, suggesting potential as kinase inhibitors .

Neurological Implications

Beyond its anticancer activity, there is emerging evidence that pyrazolo[3,4-d]pyrimidines may influence neurological pathways. Specifically, they have been investigated as muscarinic receptor antagonists, which could provide therapeutic benefits in treating neurological disorders such as Alzheimer's disease and schizophrenia .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives can be influenced by various substituents on the core structure:

  • Chlorobenzyl Substitution : The presence of the chlorobenzyl group has been correlated with increased lipophilicity and improved binding affinity to target proteins.
  • Piperazine Moiety : The ethylpiperazine group enhances solubility and may improve interactions with biological targets.

Case Studies

Several studies have reported on the synthesis and evaluation of similar compounds:

  • Synthesis and Evaluation : A study synthesized various derivatives with different piperazine substitutions and evaluated their anticancer activities against multiple cell lines. Notably, compounds with higher electron-withdrawing groups exhibited enhanced potency .
  • Binding Affinity Studies : Research focused on determining the binding affinities of these compounds to Bcl-2 family proteins revealed promising interactions that could lead to further development as anti-apoptotic inhibitors .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 1-(2-chlorobenzyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, and how can reaction yields be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting pyrazolo[3,4-d]pyrimidine precursors with 2-chlorobenzyl halides and 4-ethylpiperazine derivatives. For example, 2-chloroacetyl chloride is added dropwise to a solution of the pyrazolo[3,4-d]pyrimidine intermediate in DMF with anhydrous sodium acetate as a base, followed by refluxing for 16 hours. Yields are optimized by controlling stoichiometry (1:1 molar ratio of reactants), using ice-cold water to precipitate the product, and employing column chromatography for purification (eluent: chloroform/methanol mixtures) .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns, particularly the integration of the 2-chlorobenzyl and ethylpiperazine moieties .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) and detect trace impurities .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with decomposition temperatures typically exceeding 200°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antitumor vs. non-active results) across studies?

  • Methodology :

  • Orthogonal Assays : Validate activity using multiple assays (e.g., cell proliferation assays, kinase inhibition profiling) to rule out assay-specific artifacts .
  • Dose-Response Analysis : Establish EC₅₀/IC₅₀ values to compare potency thresholds across studies.
  • Structural Confirmation : Re-examine compound identity in conflicting studies using X-ray crystallography (as in ) to rule out synthetic batch variability .

Q. What computational strategies are employed to model interactions between this compound and kinase targets?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Study binding stability in ATP-binding pockets of kinases (e.g., ABL1 or SRC kinases) using force fields like AMBER or CHARMM .
  • Docking Studies : Software such as AutoDock Vina predicts binding poses, with scoring functions prioritizing hydrogen bonds between the pyrimidine core and kinase hinge regions .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinity differences caused by substituent variations (e.g., 2-chlorobenzyl vs. other aryl groups) .

Q. How does the substitution pattern on the piperazine ring influence pharmacokinetic properties like solubility and metabolic stability?

  • Methodology :

  • LogP Measurements : Compare partition coefficients (e.g., introducing hydrophilic groups like hydroxyls to reduce logP) .
  • Microsomal Stability Assays : Incubate the compound with liver microsomes to assess CYP450-mediated degradation. Ethyl groups on piperazine generally enhance metabolic stability compared to methyl or bulky substituents .
  • Solubility Screening : Use shake-flask or HPLC-UV methods in buffers (pH 1–7.4) to correlate piperazine substituents with aqueous solubility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity profiles of pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodology :

  • Cell Line Authentication : Confirm cell line identities (e.g., via STR profiling) to rule out contamination .
  • Pharmacokinetic Profiling : Measure intracellular concentrations using LC-MS to ensure adequate compound uptake in inactive studies .
  • Off-Target Screening : Use kinome-wide profiling (e.g., KinomeScan) to identify unintended targets that may explain variable cytotoxicity .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating the antitumor efficacy of this compound?

  • Methodology :

  • Xenograft Models : Implant human cancer cell lines (e.g., K562 leukemia) into immunodeficient mice and administer the compound intravenously (5–20 mg/kg). Monitor tumor volume reduction and survival rates .
  • Toxicokinetic Studies : Collect plasma at intervals (0–24 hrs) to measure Cₘₐₓ and AUC, ensuring doses remain below LD₅₀ thresholds .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Waste Disposal : Collect organic waste in sealed containers and treat with sodium bicarbonate before incineration to neutralize chlorinated byproducts .

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